molecular formula C13H23NO3 B2586968 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide CAS No. 1351596-54-7

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide

Cat. No. B2586968
CAS RN: 1351596-54-7
M. Wt: 241.331
InChI Key: UKXRTGPNXJXHTC-UHFFFAOYSA-N
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Description

“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound also includes a cyclohexanecarboxamide group .


Synthesis Analysis

The synthesis of compounds containing a tetrahydropyran ring often involves the reaction of alcohols and 3,4-dihydropyran . The 2-tetrahydropyranyl (THP) group, derived from this reaction, is commonly used as a protecting group in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular structure of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide” includes a tetrahydropyran ring and a cyclohexanecarboxamide group . In the gas phase, the tetrahydropyran ring exists in its lowest energy C_s symmetry chair conformation .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as the one in this compound, are resilient to a variety of reactions . They can be used as protecting groups in organic synthesis, and the protected alcohol can be restored by acid-catalyzed hydrolysis .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, including our compound of interest, has been achieved through a straightforward route . These derivatives were evaluated for their antibacterial effects using the agar well diffusion method. Notably, one of the compounds demonstrated antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding suggests potential applications in combating bacterial infections.

Importance of Substituted 1,2-Benzoxazoles

Substituted 1,2-benzoxazoles hold prime significance in pharmaceutical and medicinal contexts. Researchers have explored their applications due to their structural versatility and biological activities. Notably, N-benzylpiperidine benzisoxazole derivatives selectively inhibit acetylcholinesterase, making them relevant for Alzheimer’s disease treatment .

Exploration of Novel Biological Effects

Researchers should investigate whether our compound exhibits additional biological effects beyond those currently known. Its unique structure warrants further exploration in areas such as neuropharmacology, inflammation, or metabolic disorders.

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c15-12(11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h11,16H,1-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXRTGPNXJXHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)cyclohexanecarboxamide

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